1-[4-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)phenyl]imidazolidin-2-one
Description
1-[4-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)phenyl]imidazolidin-2-one is a complex organic compound with a unique structure that combines a benzazocine ring with an imidazolidinone moiety
Properties
IUPAC Name |
1-[4-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)phenyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c25-20(17-9-11-18(12-10-17)23-15-13-22-21(23)26)24-14-5-1-2-6-16-7-3-4-8-19(16)24/h3-4,7-12H,1-2,5-6,13-15H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBVOMMITFCEPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC=CC=C2N(CC1)C(=O)C3=CC=C(C=C3)N4CCNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)phenyl]imidazolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzazocine ring through a cyclization reaction, followed by the introduction of the imidazolidinone group via a condensation reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)phenyl]imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[4-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)phenyl]imidazolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 1-[4-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)phenyl]imidazolidin-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzazocine ring can interact with hydrophobic pockets in proteins, while the imidazolidinone group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,4,5-tetrahydro-2H-1-benzazepin-2-one: Similar in structure but lacks the imidazolidinone group.
1,2-dihydro-2-oxo-3H-indol-3-ylidene: Contains an indole ring instead of a benzazocine ring.
Uniqueness
1-[4-(3,4,5,6-tetrahydro-2H-1-benzazocine-1-carbonyl)phenyl]imidazolidin-2-one is unique due to the combination of the benzazocine and imidazolidinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
